molecular formula C11H20O2 B13788986 (1S,3R,5R,7S) Sordidin

(1S,3R,5R,7S) Sordidin

Cat. No.: B13788986
M. Wt: 184.27 g/mol
InChI Key: LOGJGKGBKZOEKZ-IZRVTVRZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R,5R,7S) Sordidin involves several steps, starting from (S)-2-(2-ethyl-1,3-dioxolanyl)propan-1-ol and ®-4-hydroxy-2-methylpentanoic acid . The key steps include:

  • Formation of the bicyclic core structure through cyclization reactions.
  • Introduction of the ethyl and methyl groups via alkylation reactions.
  • Final purification through chromatographic techniques to achieve high purity.

Industrial Production Methods: Industrial production of this compound is typically carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: (1S,3R,5R,7S) Sordidin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and alkyl halides are employed under basic conditions.

Major Products Formed:

Scientific Research Applications

(1S,3R,5R,7S) Sordidin has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1S,3R,5R,7S) Sordidin involves its interaction with specific olfactory receptors in the banana weevil. The compound binds to these receptors, triggering a series of neural responses that lead to aggregation behavior. The molecular targets include olfactory receptor neurons that are highly sensitive to the pheromone, facilitating effective communication among the insects .

Comparison with Similar Compounds

Uniqueness: (1S,3R,5R,7S) Sordidin is unique due to its specific stereochemistry, which is crucial for its biological activity as an aggregation pheromone. Its ability to effectively attract both male and female banana weevils distinguishes it from other similar compounds .

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(1S,5S,7S)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane

InChI

InChI=1S/C11H20O2/c1-5-11-8(2)6-10(4,13-11)7-9(3)12-11/h8-9H,5-7H2,1-4H3/t8-,9?,10-,11-/m0/s1

InChI Key

LOGJGKGBKZOEKZ-IZRVTVRZSA-N

Isomeric SMILES

CC[C@@]12[C@H](C[C@](O1)(CC(O2)C)C)C

Canonical SMILES

CCC12C(CC(O1)(CC(O2)C)C)C

Origin of Product

United States

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